molecular formula C10H10O B8791951 3-Ethylbenzofuran CAS No. 36724-24-0

3-Ethylbenzofuran

Cat. No.: B8791951
CAS No.: 36724-24-0
M. Wt: 146.19 g/mol
InChI Key: BELMSLQEYXXRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylbenzofuran: is an organic compound belonging to the benzofuran family, which consists of a benzene ring fused to a furan ring. This compound is characterized by the presence of an ethyl group at the third position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 3-Ethylbenzofuran, can be achieved through various methods. One common approach involves the cyclization of o-alkynylphenols under acidic or basic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the ethyl group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethylbenzofuran has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethylbenzofuran involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the benzofuran ring .

Comparison with Similar Compounds

    Benzofuran: The parent compound without the ethyl group.

    Dibenzofuran: An analog with a second fused benzene ring.

    Furan: An analog without the fused benzene ring.

    Indole: An analog with a nitrogen atom instead of oxygen.

    Benzothiophene: An analog with a sulfur atom instead of oxygen.

Uniqueness: 3-Ethylbenzofuran is unique due to the presence of the ethyl group at the third position, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

36724-24-0

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

3-ethyl-1-benzofuran

InChI

InChI=1S/C10H10O/c1-2-8-7-11-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3

InChI Key

BELMSLQEYXXRGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-but-2-enyloxy-iodobenzene (7.60 g, 27.7 mmol) in DMF (46 mL) was added n-Bu4NCl (8.46 g, 30.4 mmol), Pd(OAc)2 (0.338 g, 1.30 mmol), Na2CO3 (6.01 g, 56.7 mmol) and NaOAc (2.77 g, 27.0 mmol). The mixture was heated to reflux under nitrogen atmosphere overnight. The mixture was diluted with EtOAc and washed with water. The combined organics were washed with brine and dried over Na2SO4. Purification by column chromatography (silica gel, hexanes) gave the title compound (1.74 g, 43%) as a yellow oil: 1H NMR (300 MHz, DMSO-d6) δ 7.75 (s, 1H), 7.63-7.61 (m, 1H), 7.55 (t, J=6.6 Hz, 1H), 7.34-7.23 (m, 2H), 2.71-2.63 (m, 2H), 1.28 (t, J=7.5 Hz, 3H); ESI MS m/z 147 (M+H)+.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
6.01 g
Type
reactant
Reaction Step One
Name
Quantity
2.77 g
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
8.46 g
Type
catalyst
Reaction Step One
Quantity
0.338 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
43%

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